Cas no 64101-67-3 (Ethanone, 1-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]-)

Ethanone, 1-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]- structure
64101-67-3 structure
Product name:Ethanone, 1-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]-
CAS No:64101-67-3
MF:C15H14O4S
MW:290.33426
CID:1677550
PubChem ID:10565421

Ethanone, 1-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]-
    • 1-[4-(toluene-4-sulfonyloxy)-phenyl]-ethanone
    • 4'-(4-toluenesulfonyloxy)-acetophenone
    • 4-(p-toluenesulfonyloxy)acetophenone
    • 4-acetylphenyl (4-toluenesulfonate)
    • 4-acetylphenyltosylate
    • 4-acetylphenyl tosylate
    • 4-Acetylphenyl p-toluenesulfonate
    • 4-acetylphenyl 4-methylbenzene-1-sulfonate
    • STK265833
    • AKOS003241063
    • SCHEMBL4325565
    • HS-5755
    • 64101-67-3
    • 4-acetylphenyl 4-methylbenzenesulfonate
    • Inchi: InChI=1S/C15H14O4S/c1-11-3-9-15(10-4-11)20(17,18)19-14-7-5-13(6-8-14)12(2)16/h3-10H,1-2H3
    • InChI Key: SRXCBGBYJGNHOS-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C

Computed Properties

  • Exact Mass: 290.06100
  • Monoisotopic Mass: 290.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.8Ų
  • XLogP3: 3.1

Experimental Properties

  • PSA: 68.82000
  • LogP: 4.04610

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